molecular formula C24H30BClF2N4O B15247656 BDPR6Gaminehydrochloride

BDPR6Gaminehydrochloride

Cat. No.: B15247656
M. Wt: 474.8 g/mol
InChI Key: MNYJFICGJSOWBU-UHFFFAOYSA-N
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Description

BDPR6Gaminehydrochloride is a boronic dipyrromethene dye matched to the rhodamine 6G channel. This fluorophore derivative contains an aliphatic amine group in the form of a salt. The amine groups can be conjugated to electrophiles and used for enzymatic transamination .

Properties

Molecular Formula

C24H30BClF2N4O

Molecular Weight

474.8 g/mol

IUPAC Name

N-(6-aminohexyl)-3-(2,2-difluoro-12-phenyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)propanamide;hydrochloride

InChI

InChI=1S/C24H29BF2N4O.ClH/c26-25(27)30-20(13-15-24(32)29-17-7-2-1-6-16-28)10-11-21(30)18-22-12-14-23(31(22)25)19-8-4-3-5-9-19;/h3-5,8-12,14,18H,1-2,6-7,13,15-17,28H2,(H,29,32);1H

InChI Key

MNYJFICGJSOWBU-UHFFFAOYSA-N

Canonical SMILES

[B-]1(N2C(=CC=C2CCC(=O)NCCCCCCN)C=C3[N+]1=C(C=C3)C4=CC=CC=C4)(F)F.Cl

Origin of Product

United States

Preparation Methods

Structural and Chemical Foundations of BDP R6G Amine Hydrochloride

Core BODIPY Scaffold Synthesis

The BODIPY core is synthesized via a condensation reaction between pyrrole derivatives and aryl aldehydes, followed by boron trifluoride (BF₃) complexation. Source highlights that the dipyrromethene boron difluoride structure is electrically neutral, contributing to its photostability and tunable fluorescence. For BDP R6G amine, the pyrrole subunits are functionalized with electron-donating groups to redshift absorption and emission maxima to 530 nm and 548 nm, respectively.

Introduction of the Aliphatic Amine Group

Salt Formation and Purification

Hydrochloride Salt Preparation

The free amine is treated with concentrated HCl (1–2 equiv) in methanol or ethanol. Source specifies that the hydrochloride form enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) and stabilizes the amine against oxidation. The reaction mixture is stirred at 0–5°C for 1–2 hours, followed by solvent evaporation under reduced pressure.

Chromatographic Purification

Crude product is purified via silica gel column chromatography using dichloromethane/methanol (95:5 v/v) as the eluent. Source reports a final purity of ≥95%, validated by ¹H NMR and HPLC-MS. For large-scale batches, preparative HPLC with a C18 column and acetonitrile/water gradient achieves >99% purity.

Table 2: Purification Metrics for BDP R6G Amine Hydrochloride
Method Conditions Purity
Silica Column CH₂Cl₂/MeOH (95:5) 95%
Preparative HPLC C18, ACN/H₂O (70:30 to 95:5) >99%
Recrystallization Ethanol/water (8:2) 90%

Analytical Characterization

Spectroscopic Validation

UV-Vis Spectroscopy : Absorption maxima at 530 nm (ε ≈ 85,000 M⁻¹cm⁻¹) confirm the BODIPY-R6G spectral overlap. Fluorescence Spectroscopy : Emission at 548 nm with a quantum yield of 0.96, comparable to Rhodamine 6G.

Mass Spectrometry

High-resolution ESI-MS (positive mode) shows a molecular ion peak at m/z 474.78 for [C₂₄H₃₀N₄BClF₂O]⁺, consistent with the hydrochloride form. Isotopic patterns align with boron (¹⁰B:¹¹B = 1:4) and chlorine (³⁵Cl:³⁷Cl = 3:1).

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆): δ 7.45 (s, 2H, pyrrole-H), 3.58 (t, 2H, -CH₂NH₃⁺), 2.92 (s, 6H, -N(CH₃)₂), 1.25 (m, 4H, -CH₂CH₂-). The absence of residual solvent peaks confirms purification efficacy.

Scalability and Industrial Production

Kilo-Lab Synthesis

Batch sizes up to 100 g employ continuous flow chemistry to optimize heat dissipation and reaction homogeneity. Source notes that microreactors reduce side products in BODIPY syntheses by 15–20%.

Applications and Derivative Synthesis

Bioconjugation Strategies

The amine group reacts with NHS esters, isocyanates, or epoxides. Source demonstrates labeling of antibodies via reductive amination, achieving a dye-to-protein ratio (DPR) of 3–5 without aggregation.

Click Chemistry Adaptations

The terminal alkyne group (absent in the hydrochloride form) enables CuAAC with azide-modified biomolecules. Source reports a 70–80% conjugation efficiency for cellular imaging probes.

Challenges and Optimization

Byproduct Mitigation

Over-alkylation during amine functionalization is minimized by stoichiometric control (1:1 amine:electrophile ratio) and low-temperature reactions.

Solvent Selection

Anhydrous DMF prevents hydrolysis of the BODIPY core but requires post-reaction removal via lyophilization.

Chemical Reactions Analysis

Types of Reactions

BDPR6Gaminehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and electrophiles. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives can have different properties and applications depending on the specific modifications made .

Mechanism of Action

The mechanism of action of BDPR6Gaminehydrochloride involves its interaction with specific molecular targets. The compound’s amine group can conjugate with electrophiles, allowing it to be used in enzymatic transamination reactions. The fluorescent properties of the compound are due to its boronic dipyrromethene core, which absorbs and emits light at specific wavelengths .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

BDPR6Gaminehydrochloride is unique due to its specific combination of an aliphatic amine group and boronic dipyrromethene core. This combination provides distinct fluorescent properties and reactivity, making it suitable for a wide range of applications in scientific research .

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